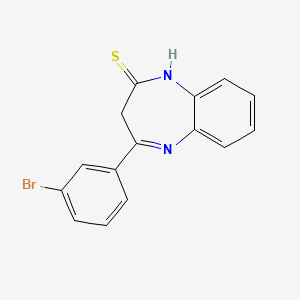

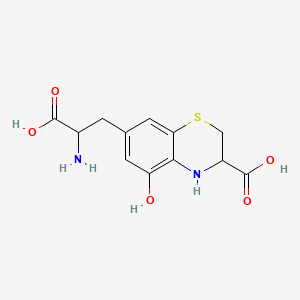

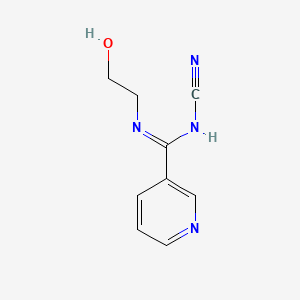

![molecular formula C34H46O18 B1230820 (2R,3S,4R,5R,6S)-2-{4-[4-(3,5-dimethoxy-4-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)-hexahydrofuro[3,4-c]furan-1-yl]-2,6-dimethoxyphenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1230820.png)

(2R,3S,4R,5R,6S)-2-{4-[4-(3,5-dimethoxy-4-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)-hexahydrofuro[3,4-c]furan-1-yl]-2,6-dimethoxyphenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Eleutherococcus senticosus, is a perennial shrub native to the remote forests of Siberia. It is also commonly referred to as Siberian ginseng, although it is not related to true ginseng. The root and rhizomes of Eleuthero are the parts of the plant that hold medicinal properties. These parts are often used to make herbal supplements, tinctures, and tea.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The production of eleutherosides, the active ingredients in Eleuthero, can be achieved through biotechnological means. Organogenic cultures have been induced in Eleutherococcus senticosus and other closely related species such as Eleutherococcus sessiliflorus, Eleutherococcus chiisanensis, and Eleutherococcus koreanum. Bioreactor cultures have been established, and various parameters influencing the accumulation of biomass and secondary metabolites have been thoroughly investigated .

Industrial Production Methods

Pilot-scale cultures have been accomplished for the large-scale production of somatic embryos containing abundant amounts of eleutherosides. This biotechnological approach is becoming increasingly attractive due to the limited natural distribution of Eleuthero .

Analyse Chemischer Reaktionen

Types of Reactions

Eleutherosides undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the structure and enhancing the bioactivity of the compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include modified eleutherosides with enhanced therapeutic properties. These products are often used in further research and development of medicinal applications .

Wissenschaftliche Forschungsanwendungen

Eleuthero has diverse scientific research applications across various fields:

Chemistry: Eleutherosides are studied for their unique chemical properties and potential for synthetic modifications.

Biology: Research focuses on the adaptogenic properties of Eleuthero, which help the body adapt to physical and mental stress.

Medicine: Eleuthero is used to boost the immune system, increase energy levels, and improve cognitive function. .

Wirkmechanismus

The medicinal actions of Eleuthero are largely credited to the eleutherosides, a group of liposoluble phenylpropanoid and lignin glycosides found in the roots and stems. These compounds exert various effects, such as enhancing the secretion of β-endorphin from the adrenal medulla, stimulating peripheral opioid receptors, and reducing plasma glucose levels in insulin-dependent diabetic rats. Eleutherosides also improve stamina by enabling skeletal muscle to better use lipids and spare glycogen, thereby reducing lactic acid buildup and increasing oxygen saturation and blood glucose availability .

Vergleich Mit ähnlichen Verbindungen

Eleuthero is often compared with other adaptogenic herbs such as Panax ginseng and Rhodiola rosea. While all these herbs share adaptogenic properties, Eleuthero is unique due to its specific eleutherosides, which provide distinct therapeutic effects. Similar compounds include:

Panax ginseng: Known for its ginsenosides, which have different molecular targets and pathways.

Rhodiola rosea: Contains rosavins and salidroside, which contribute to its adaptogenic effects

Eleuthero stands out due to its unique combination of eleutherosides and other active compounds, making it a valuable herb in traditional and modern medicine.

Eigenschaften

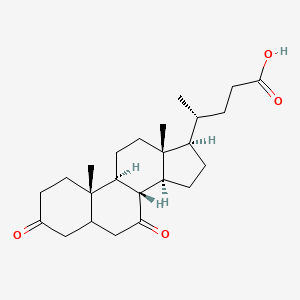

Molekularformel |

C34H46O18 |

|---|---|

Molekulargewicht |

742.7 g/mol |

IUPAC-Name |

(2S,3R,4S,5S,6R)-2-[4-[6-[3,5-dimethoxy-4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C34H46O18/c1-43-17-5-13(6-18(44-2)31(17)51-33-27(41)25(39)23(37)21(9-35)49-33)29-15-11-48-30(16(15)12-47-29)14-7-19(45-3)32(20(8-14)46-4)52-34-28(42)26(40)24(38)22(10-36)50-34/h5-8,15-16,21-30,33-42H,9-12H2,1-4H3/t15?,16?,21-,22+,23-,24+,25+,26-,27-,28+,29?,30?,33+,34- |

InChI-Schlüssel |

FFDULTAFAQRACT-RGFZIUCCSA-N |

Isomerische SMILES |

COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)O[C@@H]6[C@H]([C@@H]([C@H]([C@@H](O6)CO)O)O)O)OC |

Kanonische SMILES |

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC6C(C(C(C(O6)CO)O)O)O)OC |

Piktogramme |

Irritant |

Synonyme |

eleutheroside E |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

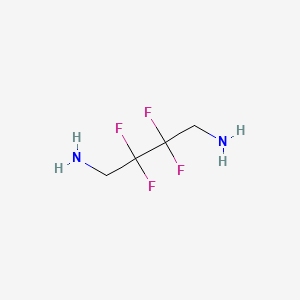

![[[5-(Carbamothioylhydrazinylidene)-3,3-dimethylcyclohexylidene]amino]thiourea](/img/structure/B1230738.png)